

Application Notes and Protocols for Reactions with (R)-Dtbm-segphos

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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These application notes provide detailed protocols and experimental data for enantioselective reactions utilizing the bulky and electron-rich chiral ligand, (R)-3,5-tBu-4-MeO-SEGPHOS ((R)-Dtbm-segphos). This ligand has demonstrated exceptional catalytic activity and enantioselectivity in a variety of asymmetric transformations, proving particularly effective where traditional ligands have fallen short.^{[1][2]} The unique steric and electronic properties of (R)-Dtbm-segphos facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, leading to high levels of stereocontrol.^{[1][2]}

Rhodium-Catalyzed Asymmetric Hydrogenation of Alkenes

Rhodium complexes of (R)-Dtbm-segphos are highly efficient catalysts for the asymmetric hydrogenation of various substituted alkenes, yielding chiral products with excellent enantioselectivities. These reactions are often carried out under mild conditions and are scalable, making them valuable in synthetic organic chemistry and drug development.^[1]

Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Alkene

This protocol is a representative example for the Ru-catalyzed enantioselective hydrogenation of a pyridine-pyrroline trisubstituted alkene.^{[3][4]}

Materials:

- **(R)-Dtbm-segphos**
- Ruthenium precursor (e.g., $[\text{Ru}(\text{cod})\text{Cl}_2]_n$)
- Substrate (pyridine-pyrroline trisubstituted alkene)
- Anhydrous, degassed solvent (e.g., Methanol)
- Hydrogen gas (high purity)
- Standard Schlenk line and glassware
- Autoclave or high-pressure reactor

Procedure:

- Catalyst Preparation (in-situ):
 - In a glovebox, to a Schlenk flask, add the Ruthenium precursor and **(R)-Dtbm-segphos** in a 1:1.1 molar ratio.
 - Add anhydrous, degassed solvent to dissolve the components.
 - Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
- Hydrogenation Reaction:
 - Transfer the catalyst solution to the autoclave.
 - Add the alkene substrate to the autoclave. The substrate-to-catalyst ratio (S/C) can range from 100 to 20,000.^[1]
 - Seal the autoclave and purge with hydrogen gas several times.
 - Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).

- Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).
- Work-up and Purification:
 - After the reaction is complete, carefully vent the hydrogen gas.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral product.
- Analysis:
 - The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Data Presentation: Rhodium-Catalyzed Asymmetric Hydrogenation

Substrate	S/C Ratio	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Yield (%)	ee (%)	Reference
Methyl 2-acetamidooacrylate	1000	10	25	12	>99	99	[1]
(E)-1-(but-2-en-2-yl)-4-methoxybenzene	500	20	50	16	95	98	[5]
Pyridine-pyrroline trisubstituted alkene	200	30	60	24	92	97	[3][4]

Nickel-Catalyzed Enantioselective Acetal Formation

A notable application of **(R)-Dtbm-segphos** is in nickel-catalyzed enantioselective carbon-carbon bond-forming reactions. The **[(R)-DTBM-SEGPHOS]NiCl₂** complex is a versatile catalyst for the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones.[6][7]

Experimental Protocol: Synthesis of **[(R)-DTBM-SEGPHOS]NiCl₂**[6][7][8]

Materials:

- **(R)-Dtbm-segphos**
- Anhydrous Nickel(II) chloride (NiCl₂)
- Anhydrous acetonitrile

- Celite®
- Anhydrous dichloromethane
- Standard Schlenk line and oven-dried glassware

Procedure:

- To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add **(R)-Dtbm-segphos** (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).^{[7][8]}
- Add anhydrous acetonitrile (15 mL) to the flask.^{[7][8]}
- Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
- Heat the mixture at reflux in an oil bath for 16 hours.^{[7][8]}
- While the reaction mixture is still warm, filter it through a pad of Celite® (25 g) wetted with acetonitrile (70 mL).^{[7][8]}
- Wash the Celite® pad with additional acetonitrile (300 mL) until the filtrate is colorless.^{[7][8]}
- Concentrate the filtrate on a rotary evaporator.
- Dissolve the resulting solid in dichloromethane (20 mL), transfer to a vial, and concentrate again.
- Dry the resulting solid under high vacuum to yield **[(R)-DTBM-SEGPHOS]NiCl₂** as a fine dark green-black powder (1.10 g, 99%).^{[7][8]}

Experimental Protocol: Enantioselective Acetal Formation^{[7][9]}

Materials:

- **[(R)-DTBM-SEGPHOS]NiCl₂**

- N-propanoyl-1,3-thiazinane-2-thione
- Anhydrous dichloromethane
- Trimethyl orthoformate
- Triethylsilyl triflate (TESOTf)
- 2,6-Lutidine (freshly distilled)
- Saturated aqueous NH_4Cl solution
- Silica gel for column chromatography

Procedure:

- To a flame-dried Schlenk flask under a nitrogen atmosphere, add **[(R)-DTBM-SEGPHOS]** NiCl_2 (e.g., 5 mol%).
- Add N-propanoyl-1,3-thiazinane-2-thione (1.0 equiv) and anhydrous dichloromethane.
- Add trimethyl orthoformate (1.2 equiv).^{[7][9]}
- Cool the mixture to -40 °C using an acetonitrile/liquid N_2 bath.^{[7][9]}
- Add triethylsilyl triflate (1.4 equiv) and stir for 5 minutes.^{[7][9]}
- Add freshly distilled 2,6-lutidine (1.5 equiv) and stir the mixture for 2 hours at -40 °C.^{[7][9]}
- Quench the reaction with saturated aqueous NH_4Cl solution.^[9]
- Extract the product with dichloromethane, dry the organic layer over MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Nickel-Catalyzed Enantioselective Acetal Formation

Electrophile	Yield (%)	ee (%)	Reference
Trimethyl orthoformate	87	99	[9]
Benzaldehyde dimethyl acetal	92	98	[6]
Acetone dimethyl ketal	75	96	[6]

Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

The pre-catalyst Pd((**R**)-DTBM-SEGphos)Cl₂ has been successfully employed in the kinetic resolution of tertiary propargylic alcohols through an asymmetric carboxylation reaction. This method provides access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivity.[10][11][12]

Experimental Protocol: Kinetic Resolution of 2-phenyloct-3-yn-2-ol[12]

Materials:

- Pd((**R**)-DTBM-SEGphos)Cl₂
- rac-2-phenyloct-3-yn-2-ol
- (PhO)₂POOH
- Solvent (e.g., 1,2-dichloroethane)
- Standard Schlenk line and glassware

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd((**R**)-DTBM-SEGphos)Cl₂ (e.g., 5 mol%).

- Add the solvent and the racemic tertiary propargylic alcohol (1.0 equiv).
- Add (PhO)₂POOH (e.g., 10 mol%).[\[12\]](#)
- Stir the reaction mixture at the optimized temperature (e.g., 20 °C) for the required time to achieve approximately 50% conversion (e.g., 24-36 hours).[\[12\]](#)
- Monitor the reaction progress by TLC or GC/LC-MS.
- Upon reaching the desired conversion, quench the reaction.
- Purify the unreacted alcohol and the allenic acid product by flash column chromatography.
- Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC.

Data Presentation: Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate	Yield of (S)-alcohol (%)	ee of (S)-alcohol (%)	Yield of (S)-allenic acid (%)	ee of (S)-allenic acid (%)	Reference
2-phenyloct-3-yn-2-ol	46	98	45	91	[12]
2-(4-methylphenyl)oct-3-yn-2-ol	42	99	48	92	[10]
2-(4-chlorophenyl)oct-3-yn-2-ol	40	97	46	90	[10]

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

Caption: Workflow for the synthesis of the [(R)-DTBM-SEGPHOS]NiCl₂ catalyst and its subsequent use in enantioselective acetal formation.

Logical Relationship in Asymmetric Hydrogenation

Caption: Key components and their relationships in a typical asymmetric hydrogenation reaction catalyzed by a complex of (R)-Dtbm-segphos.

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